

Application Notes and Protocols: Synthesis of Silica Nanoparticles Using Metasilicic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metasilicic acid

Cat. No.: B074801

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica nanoparticles (SiNPs) are of significant interest in nanomedicine and various industrial applications due to their biocompatibility, tunable size, and ease of surface functionalization.[\[1\]](#) [\[2\]](#) While tetraethyl orthosilicate (TEOS) is a common precursor, sodium metasilicate offers a cost-effective and less hazardous alternative for SiNP synthesis. This document provides detailed protocols for the synthesis of silica nanoparticles using **metasilicic acid**, derived from sodium metasilicate, based on the sol-gel method. The protocols outlined below cover methods for controlling nanoparticle size and for the synthesis of organically modified silica nanoparticles (ORMOSILs).

Core Principles: The Sol-Gel Process

The synthesis of silica nanoparticles from sodium metasilicate is primarily achieved through the sol-gel process. This process involves the hydrolysis of the silicate precursor to form silicic acid, followed by a condensation reaction to form a three-dimensional network of Si-O-Si bonds, which then nucleate and grow into nanoparticles.[\[3\]](#)[\[4\]](#) The size and properties of the resulting nanoparticles are highly dependent on reaction parameters such as pH, temperature, and precursor concentration.[\[1\]](#)[\[5\]](#)

Experimental Protocols

Protocol 1: Synthesis of Unmodified Silica Nanoparticles of Controlled Size

This protocol describes the synthesis of silica nanoparticles with varying sizes by adjusting the initial concentration of sodium metasilicate.

Materials:

- Sodium metasilicate (Na_2SiO_3)
- Hydrochloric acid (HCl), 0.1 M
- Deionized water
- Magnetic stirrer with heating plate
- pH meter

Procedure:

- Precursor Solution Preparation: Prepare a series of sodium metasilicate solutions with concentrations ranging from 0.01 mM to 0.10 M in deionized water.
- Reaction Setup: For each concentration, place the sodium metasilicate solution in a beaker on a magnetic stirrer and heat to 80°C while stirring.
- Acidification: Slowly add 0.1 M HCl dropwise to the heated solution until the pH reaches 6.0. This step neutralizes the silicate solution and initiates the formation of silicic acid, the precursor for silica nanoparticle formation.
- Reaction: Maintain the reaction at 80°C with continuous stirring. The reaction time can be varied to control particle growth, but a typical duration is one hour.
- Purification: After the reaction, the nanoparticle suspension is centrifuged to separate the particles from the reaction medium. The resulting pellet is then washed multiple times with deionized water and ethanol to remove unreacted precursors and byproducts.

- Drying: The purified nanoparticles are dried in an oven, typically at a temperature range of 105 to 115°C, to obtain a fine white powder.[4]

Protocol 2: One-Step Synthesis of Organically Modified Silica Nanoparticles (ORMOSILs)

This protocol details a one-step method for synthesizing organically modified silica nanoparticles using poly(ethylene glycol) (PEG) as the modifying agent.

Materials:

- Sodium metasilicate (Na_2SiO_3)
- Poly(ethylene glycol) (PEG), average Mn 400
- Hydrochloric acid (HCl), 0.1 M
- Deionized water
- Magnetic stirrer with heating plate
- pH meter

Procedure:

- Precursor Solution Preparation: Prepare a sodium metasilicate solution of the desired concentration (e.g., 0.01 M).
- Addition of Modifying Agent: Add PEG to the sodium metasilicate solution before the addition of HCl. A common mass ratio of PEG to Na_2SiO_3 is 2:1.[1]
- Reaction Setup: Place the mixture in a beaker on a magnetic stirrer and heat to 80°C while stirring.
- Acidification: Slowly add 0.1 M HCl dropwise to the heated solution until the pH reaches 6.0.
- Reaction, Purification, and Drying: Follow steps 4, 5, and 6 from Protocol 1. The presence of PEG during the synthesis leads to the formation of organically modified silica nanoparticles

with a smaller size distribution compared to their unmodified counterparts.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data on the size of silica nanoparticles synthesized using the described protocols.

Table 1: Effect of Sodium Metasilicate Concentration on Nanoparticle Size

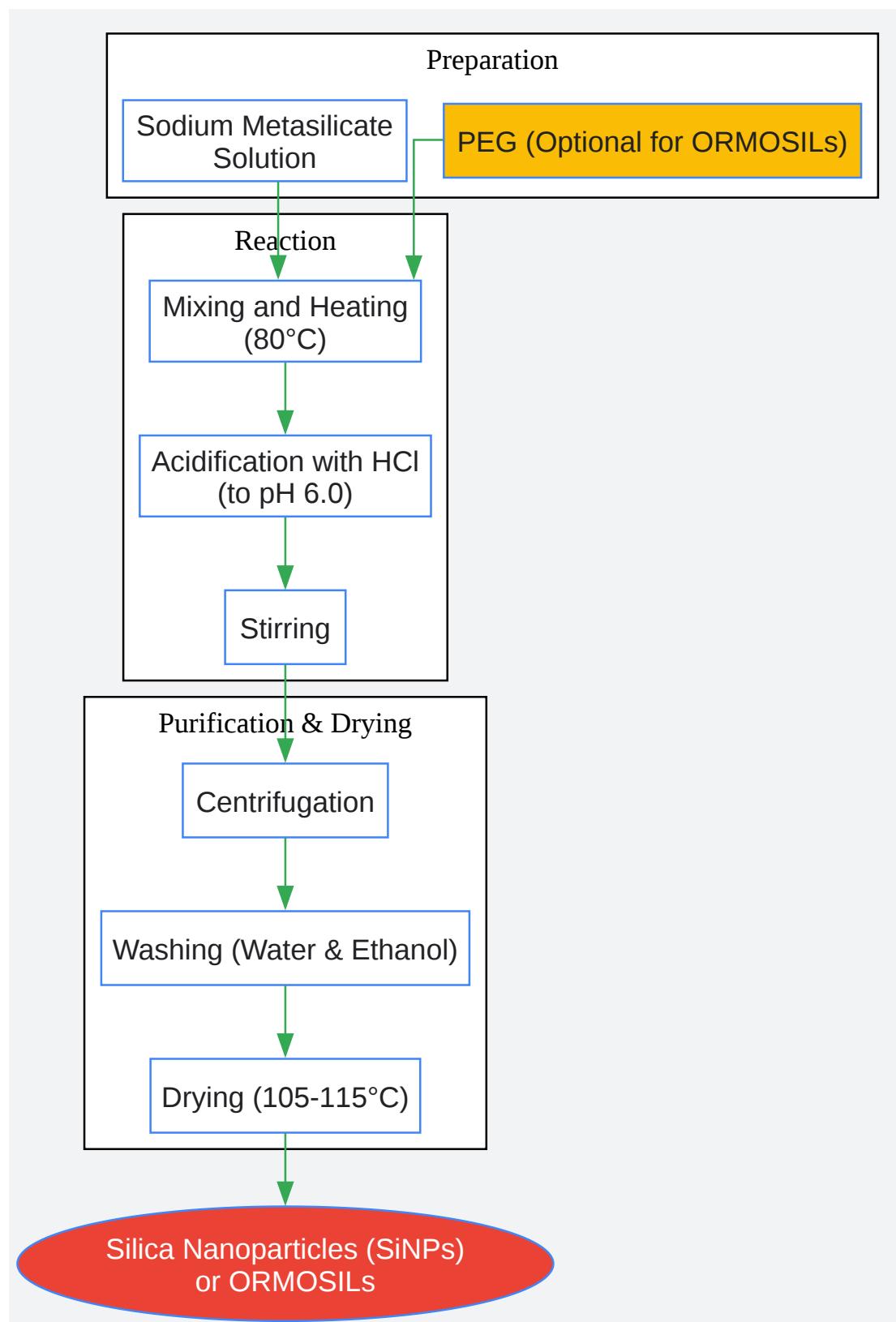

Initial Na_2SiO_3 Concentration	Resulting SiNP Size (approx.)	Reference
0.01 mM	~35 nm	[2]

Table 2: Effect of PEG Modification on Nanoparticle Size

Precursor and Modifier	Resulting ORMOSIL Size (approx.)	Reference
0.01 mM Na_2SiO_3 with PEG	~17 nm	[2]

Visualizing the Synthesis and Chemical Pathway

To further elucidate the process, the following diagrams illustrate the experimental workflow and the underlying chemical transformations.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Controlled-Size Silica Nanoparticles from Sodium Metasilicate and the Effect of the Addition of PEG in the Size Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Silica Nanoparticles Using Metasilicic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074801#using-metasilicic-acid-for-the-synthesis-of-silica-nanoparticles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com